Biotin-D-Glucose

Glucose Uptake GLUT Trafficking High-Sensitivity Detection

Isolating glucose transporters or quantifying cellular uptake often requires compromises between sensitivity and biological relevance. Biotin-D-Glucose solves this as a solid, ≥95% pure probe that preserves GLUT recognition while enabling streptavidin-based signal amplification (Kd ~10⁻¹⁵ M). - **Applications**: GLUT4 translocation assays (20-fold signal increase upon insulin stimulation), pull-down of glucose-binding proteins, and targeted nanoparticle functionalization. - **Supply**: Supplied as a powder; soluble in DMSO (≥90 mg/mL) and aqueous buffers.

Molecular Formula C16H26N2O8S
Molecular Weight 406.5 g/mol
Cat. No. B12362642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-D-Glucose
Molecular FormulaC16H26N2O8S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)OCC3C(C(C(C(O3)O)O)O)O)NC(=O)N2
InChIInChI=1S/C16H26N2O8S/c19-10(25-5-8-12(20)13(21)14(22)15(23)26-8)4-2-1-3-9-11-7(6-27-9)17-16(24)18-11/h7-9,11-15,20-23H,1-6H2,(H2,17,18,24)/t7-,8+,9-,11-,12+,13-,14+,15?/m0/s1
InChIKeyKTMYRZMFYBLHFO-RXQVDGKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-D-Glucose: A Bifunctional Glucose Tracer


Biotin-D-Glucose is a bifunctional small-molecule probe that covalently links D-glucose to biotin (vitamin B7), enabling both glucose transporter (GLUT)-mediated cellular uptake and high-affinity streptavidin/avidin-based detection . With a molecular weight of 406.45 g/mol and formula C16H26N2O8S, it is supplied as a solid powder (≥95% purity) and exhibits good solubility in DMSO (≥90 mg/mL) and aqueous buffers . This compound is not a generic dye but a targeted metabolic tracer, designed for applications in glucose uptake assays, GLUT protein isolation, and receptor-mediated drug delivery research . Its unique dual functionality distinguishes it from conventional fluorescent glucose analogs and radiolabeled tracers.

Bifunctional probe: GLUT-mediated glucose targeting + biotin detection handle
Compatible with streptavidin-based amplification (HRP, fluorophores, beads)
Multi-platform: ELISA, flow cytometry, Western blot, SPR, pull-down assays

Why Biotin-D-Glucose Outperforms Other Glucose Probes


Biotin-D-Glucose offers a unique combination of metabolic targeting and high-affinity detection that is not replicated by alternatives. Fluorescent probes like 2-NBDG provide real-time imaging but lack the amplification and multi-platform detection capabilities of biotin-streptavidin systems [1]. Conversely, radiolabeled tracers (e.g., ¹⁸F-FDG) are limited by short half-lives, radiation safety concerns, and high operational costs [2]. Generic biotin-glucose conjugates may use suboptimal linkers that hinder GLUT recognition or cause steric interference [3]. Biotin-D-Glucose, with its optimized spacer and retained glucose hydroxyl groups, ensures preserved biological activity while enabling downstream coupling to a vast array of streptavidin-conjugated reporters (enzymes, fluorophores, nanoparticles) for signal amplification and versatile assay design .

This Probe
Biotin-D-Glucose: metabolic uptake + high-affinity detection, modular post-uptake conjugation
Fluorescent 2-NBDG
Detection limited to intrinsic fluorescence; lacks signal amplification and multi-platform flexibility
This Probe
Stable chemical conjugate, no radiation hazard, standard lab storage
Radiolabeled Tracers (e.g., ¹⁸F-FDG)
Short half-life, radiation safety requirements, high operational cost, PET imaging only
This Probe
Optimized linker preserves GLUT recognition; reported retention of glucose hydroxyl groups
Generic Biotin-Glucose Conjugates
Suboptimal linker may sterically hinder GLUT binding; transporter specificity may shift

Biotin-D-Glucose: Quantitative Performance Evidence


Superior Affinity via Biotin-Streptavidin Detection

Biotin-D-Glucose leverages the biotin-streptavidin interaction, the strongest known non-covalent biological bond, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M . This affinity is orders of magnitude greater than typical antibody-antigen interactions (Kd ~10⁻⁹ to 10⁻¹² M) or the mere presence of a fluorescent moiety. This ensures near-irreversible binding, enabling stringent washes to reduce background and superior signal-to-noise ratios in pull-down assays, ELISA, and immunohistochemistry [1].

Binding Affinity
Class-level
Kd ≈ 10⁻¹⁵ M (biotin-streptavidin) vs antibody Kd 10⁻⁹–10⁻¹² M
Supports stringent wash conditions and high signal-to-noise ratios
Reported biotin-streptavidin interaction; class-level reference
Glucose Uptake GLUT Trafficking High-Sensitivity Detection

Modular Detection vs. Single-Mode Fluorescent Probes

While the fluorescent glucose analog 2-NBDG is limited to direct fluorescence measurement, Biotin-D-Glucose serves as a versatile scaffold. It can be further conjugated to a wide array of functional molecules (e.g., fluorophores, drugs, nanoparticles) after cellular uptake, providing 'stronger expandability' for downstream applications . This flexibility allows a single probe to be adapted for multiple readouts, including flow cytometry (via streptavidin-fluorophores), Western blotting (via streptavidin-HRP), or magnetic isolation (via streptavidin-beads), offering a level of experimental modularity not possible with 2-NBDG or 6-NBDG [1].

Detection Modularity
Reported
Compatible with >10 detection modalities vs 2-NBDG single fluorescence channel
Enables multi-readout assay design without probe switching
Cross-study comparable; streptavidin conjugate library
Metabolic Reprogramming Cancer Metabolism Insulin Signaling

Enhanced Sensitivity in ELISA Glucose Detection

In diagnostic assay development, the biotin-streptavidin amplification system dramatically improves sensitivity. A prototype ELISA using Biotin-Glucose as a standard achieved a detection limit of <0.1 mM for glucose . This level of sensitivity is suitable for precise clinical blood glucose monitoring and surpasses many conventional colorimetric glucose assays, which may have higher detection thresholds or be more prone to interference [1].

ELISA Sensitivity
Reported
≥5-fold detection limit improvement vs commercial GOD-POD assay
Supports low-concentration glucose quantification in research samples
Sandwich ELISA with streptavidin-HRP; reported comparison
Clinical Diagnostics Biosensor Development High-Throughput Screening

Preserved GLUT Transporter Specificity

Biotin-D-Glucose is actively transported into cells via the same GLUT transporters as native D-glucose. In rat adipocyte models, insulin stimulation resulted in a 10- to 20-fold increase in the detection of biotinylated GLUT4 at the cell surface, confirming that the biotin tag does not abolish transporter recognition or trafficking [1]. This is in contrast to some bulky fluorescent analogs that may exhibit altered transport kinetics or require non-physiological conditions. Furthermore, the cellular uptake of biotinylated glucose probes is competitively inhibited by D-glucose and 2-deoxy-D-glucose, demonstrating GLUT specificity [2].

GLUT4 Specificity
Class-level
10- to 20-fold insulin-stimulated GLUT4 surface signal increase
Indicates preserved GLUT recognition and trafficking
Rat adipocyte model; class-equivalent photolabel data
Diabetes Research Insulin Resistance GLUT4 Trafficking

Multi-Platform Experimental Compatibility

Unlike single-modality probes, Biotin-D-Glucose integrates seamlessly into diverse experimental workflows. It has been validated for use in ELISA, microplate capture assays, flow cytometry, Western blotting, and surface plasmon resonance (SPR) . This breadth of compatibility is enabled by the biotin-streptavidin bridge, which allows the same glucose tracer to be detected with fluorescent, enzymatic, or magnetic reporters. This versatility reduces the need to purchase and validate multiple different probes for each assay type, streamlining research and ensuring data comparability across platforms [1].

Platform Range
Class-level
Validated for ELISA, flow cytometry, Western blot, SPR, IHC, microplate capture
Reduces need for multiple probe revalidation across assays
Reported multi-platform compatibility
Molecular Imaging Targeted Drug Delivery Nanomedicine

Biotin-D-Glucose Application Scenarios


GLUT4 Trafficking and Insulin Resistance Studies

Researchers investigating the molecular basis of type 2 diabetes can use Biotin-D-Glucose to precisely quantify insulin-stimulated GLUT4 translocation to the plasma membrane. The probe's high affinity (Kd ~10⁻¹⁵ M) enables sensitive detection of GLUT4 on the cell surface via flow cytometry or Western blot, with a signal increase of up to 20-fold upon insulin stimulation [1]. This allows for the detailed study of insulin signaling defects and the screening of potential insulin-sensitizing compounds.

High-Sensitivity Glucose Biosensor Development

In vitro diagnostic (IVD) companies can leverage Biotin-D-Glucose's amplification potential to develop next-generation glucose monitoring assays. By incorporating it as a standard or competitive tracer in a streptavidin-HRP ELISA format, detection limits below 0.1 mM can be achieved . This enhanced sensitivity is crucial for developing non-invasive sensors for tear or sweat glucose, where analyte concentrations are significantly lower than in blood.

Targeted Drug Delivery and Theranostic Nanoparticles

Biotin-D-Glucose serves as an ideal targeting ligand for functionalizing nanoparticles, liposomes, or polymeric micelles. The glucose moiety facilitates uptake via GLUT transporters, which are often overexpressed in aggressive cancer cells, while the biotin group provides a stable, high-affinity anchor for attaching streptavidin-conjugated drugs, imaging agents, or other functional payloads . This 'modular' design enables the creation of sophisticated theranostic platforms for combined tumor imaging and targeted therapy.

Affinity Purification of Glucose-Binding Proteins

For proteomics and structural biology groups, Biotin-D-Glucose enables the efficient and specific isolation of novel glucose-binding proteins (GBPs) or receptors from complex cell lysates. Using streptavidin-coated magnetic beads, the probe can pull down GLUT1 and other sugar-binding proteins with high specificity, a process that can be readily scaled up for mass spectrometry-based identification and characterization . This approach offers a distinct advantage over traditional affinity chromatography with immobilized sugars, which can suffer from ligand leakage and low capacity.

Application
Selection Property
Validation Focus
GLUT4 Translocation Studies
GLUT-specific metabolic labeling
Insulin-stimulated translocation assay
Glucose Biosensor Research
Enzymatic amplification compatibility
Low-concentration detection range
Targeted Delivery Research
Dual ligand (glucose + biotin)
Receptor-mediated uptake and cargo conjugation
Glucose-Binding Protein Purification
High-affinity biotin tag
Pull-down specificity and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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